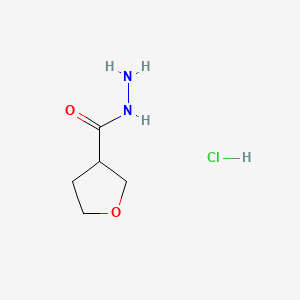
2,4,4-Trimethylheptane-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylheptane-3,5-diol is an organic compound that belongs to the class of diols. Diols are chemical compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is characterized by its branched structure, which includes three methyl groups and two hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylheptane-3,5-diol can be achieved through various methods, including:
Hydroformylation: This involves the addition of a formyl group to an alkene, followed by hydrogenation to form the diol.
Grignard Reaction: Reacting an appropriate ketone with a Grignard reagent followed by hydrolysis can yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroformylation or other catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving diols.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4,4-Trimethylheptane-3,5-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The branched structure may also affect its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethylpentane-1,3-diol: Similar structure but with fewer carbon atoms.
2,4,4-Trimethylhexane-1,3-diol: Similar structure but with a different carbon chain length.
Uniqueness
2,4,4-Trimethylheptane-3,5-diol is unique due to its specific branched structure and the position of its hydroxyl groups, which can influence its chemical reactivity and physical properties.
Propiedades
Número CAS |
27122-59-4 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2,4,4-trimethylheptane-3,5-diol |
InChI |
InChI=1S/C10H22O2/c1-6-8(11)10(4,5)9(12)7(2)3/h7-9,11-12H,6H2,1-5H3 |
Clave InChI |
UWFNGBBDWVEMRB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)C(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


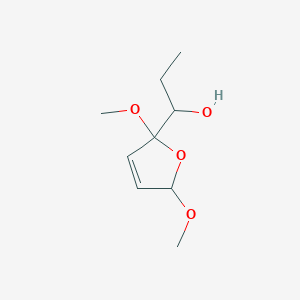
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)

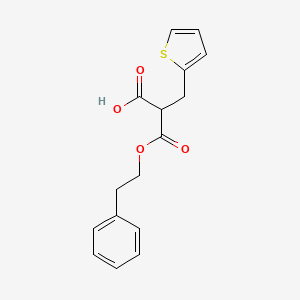

![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
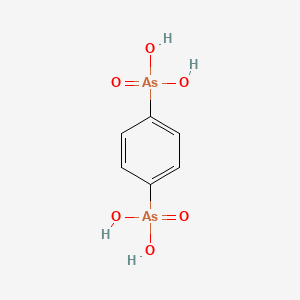
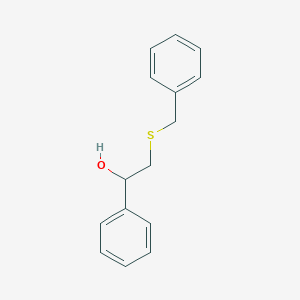
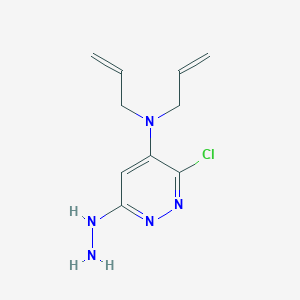
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

